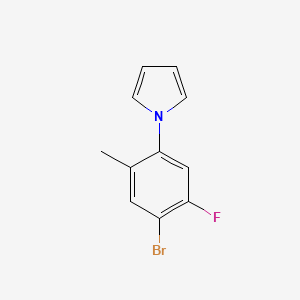
1-(4-Bromo-5-fluoro-2-methylphenyl)pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Bromo-5-fluoro-2-methylphenyl)pyrrole” is a chemical compound with the CAS number 1850863-70-5 . It is a pyrrole derivative, which means it contains a five-membered ring with two double bonds and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrole ring, which is a five-membered ring with two double bonds and one nitrogen atom . It also contains bromo, fluoro, and methyl groups attached to a phenyl ring .Aplicaciones Científicas De Investigación
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives, including 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, have shown effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. These derivatives increase inhibition efficiency with concentration and exhibit chemisorption on steel surfaces (Zarrouk et al., 2015).
Synthesis of Pyrrolo[1,2-a]quinolines and Ullazines
N-Arylpyrroles, including 1-(2-Bromophenyl)-1H-pyrrole, have been used in the synthesis of pyrrolo[1,2-a]quinolines and ullazines under visible light irradiation. These compounds are produced via a photoexcited process and have potential applications in organic synthesis (Das et al., 2016).
Glycolic Acid Oxidase Inhibition
4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, which are structurally similar to the query compound, have been studied as inhibitors of glycolic acid oxidase. These compounds demonstrate significant in vitro inhibition and potential therapeutic applications (Rooney et al., 1983).
Catalytic Applications in Suzuki-Type C−C Coupling
Bis(oxazolinyl)pyrrole derivatives, related to the query compound, have been synthesized and used as catalysts in Suzuki-type carbon-carbon coupling reactions. They demonstrate high activity, showcasing the potential of pyrrole derivatives in catalytic processes (Mazet & Gade, 2001).
Luminescent Polymer Development
Pyrrolo[3,4-c]pyrrole-1,4-dione derivatives have been incorporated into polymers, producing materials with strong fluorescence and potential applications in materials science and electronics (Zhang & Tieke, 2008).
QSAR Studies in Anti-Inflammatory Applications
Diarylpyrrole derivatives, similar in structure to the query compound, have been synthesized and analyzed for their anti-inflammatory properties. Their activity can be correlated with certain molecular features, providing insights into drug development (Wilkerson et al., 1994).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-bromo-5-fluoro-2-methylphenyl)pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFN/c1-8-6-9(12)10(13)7-11(8)14-4-2-3-5-14/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGDMOMKQDJDSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N2C=CC=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1602350-63-9 |
Source


|
| Record name | 1-(4-bromo-5-fluoro-2-methylphenyl)-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

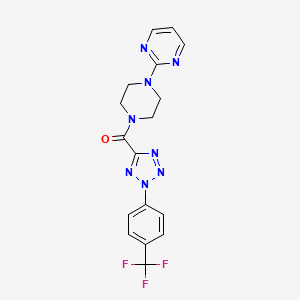
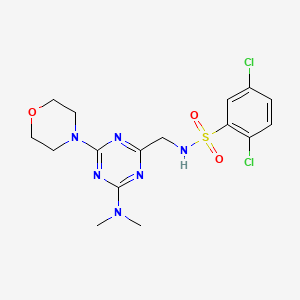
![(3R,4As,10aR,11bS)-3-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one](/img/structure/B2653070.png)
![N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-fluoroaniline](/img/structure/B2653071.png)

![N-(3-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2653073.png)

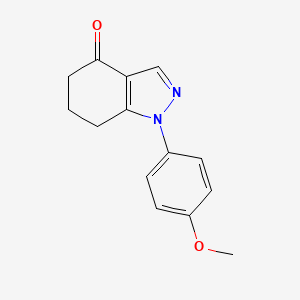
![4-allyl-2-(2-amino-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2653076.png)
![N-{2-[(2-fluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2653078.png)
![N-[2-(morpholine-4-sulfonyl)ethyl]acetamide](/img/structure/B2653079.png)

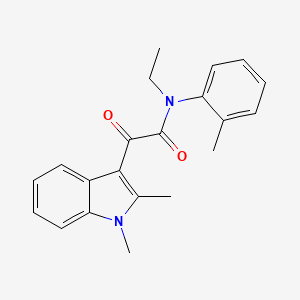
![N-(furan-2-ylmethyl)-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-3-(4-methylphenyl)propanamide](/img/structure/B2653085.png)